molecular formula C7H11BrClNO B6224051 4-(2-bromoethynyl)piperidin-4-ol hydrochloride CAS No. 2763749-64-8

4-(2-bromoethynyl)piperidin-4-ol hydrochloride

Cat. No.: B6224051
CAS No.: 2763749-64-8
M. Wt: 240.52 g/mol
InChI Key: XODHXCOKLMBJFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-bromoethynyl)piperidin-4-ol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-bromoethynyl)piperidin-4-ol hydrochloride typically involves the reaction of piperidine derivatives with bromoethyne under specific conditions. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-bromoethynyl)piperidin-4-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reaction is typically carried out in acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out in anhydrous conditions.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may yield alcohols or amines, and substitution may yield various substituted piperidine derivatives.

Scientific Research Applications

4-(2-bromoethynyl)piperidin-4-ol hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of biological processes and pathways.

    Industry: It is used in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of 4-(2-bromoethynyl)piperidin-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-chloroethynyl)piperidin-4-ol hydrochloride
  • 4-(2-fluoroethynyl)piperidin-4-ol hydrochloride
  • 4-(2-iodoethynyl)piperidin-4-ol hydrochloride

Uniqueness

4-(2-bromoethynyl)piperidin-4-ol hydrochloride is unique due to its specific chemical structure, which includes a bromoethynyl group attached to the piperidine ring. This unique structure imparts specific chemical and biological properties to the compound, making it distinct from other similar compounds.

Properties

CAS No.

2763749-64-8

Molecular Formula

C7H11BrClNO

Molecular Weight

240.52 g/mol

IUPAC Name

4-(2-bromoethynyl)piperidin-4-ol;hydrochloride

InChI

InChI=1S/C7H10BrNO.ClH/c8-4-1-7(10)2-5-9-6-3-7;/h9-10H,2-3,5-6H2;1H

InChI Key

XODHXCOKLMBJFT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#CBr)O.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.